2-Amino-4-chloro-5-nitrophenol
Overview
Description
2-Amino-4-chloro-5-nitrophenol is an organic compound with the molecular formula C6H5ClN2O3. It is known for its distinctive orange powder form that turns dark at elevated temperatures . This compound is used in various industrial applications, including as an intermediate in the synthesis of dyes and pigments .
Mechanism of Action
Target of Action
It’s known that nitrophenols and their derivatives generally interact with various enzymes and proteins within the cell .
Mode of Action
2-Amino-4-chloro-5-nitrophenol is likely to interact with its targets through a nucleophilic aromatic substitution reaction . This type of reaction involves the replacement of a substituent in an aromatic ring by a nucleophile. The compound may react with strong oxidizing agents .
Biochemical Pathways
A related compound, 2-chloro-4-nitrophenol, has been shown to be degraded by bacteria via partial reductive pathways . It’s plausible that this compound might be metabolized through similar pathways.
Pharmacokinetics
It’s known that the compound is insoluble in water , which could impact its bioavailability and distribution within the body.
Result of Action
Exposure to this compound may cause irritation to the skin, eyes, and mucous membranes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. The compound may be sensitive to prolonged exposure to air . Its insolubility in water could also affect its environmental distribution and the extent of its interactions with biological systems .
Biochemical Analysis
Biochemical Properties
It is known that nitroaromatic compounds can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Exposure to 2-Amino-4-chloro-5-nitrophenol may cause irritation to the skin, eyes, and mucous membranes
Molecular Mechanism
Nitroaromatic compounds are known to undergo various reactions, including reductive dehalogenation
Temporal Effects in Laboratory Settings
It is known to be sensitive to prolonged exposure to air
Metabolic Pathways
Nitroaromatic compounds can be metabolized by various pathways, including reductive pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Amino-4-chloro-5-nitrophenol typically involves multiple steps:
Acylation: 2-Amino-4-chlorophenol is acylated using acetic anhydride to form 2-acetamido-4-chlorophenol.
Cyclization: The 2-acetamido-4-chlorophenol undergoes cyclization in the presence of a dehydrating agent to produce 5-chloro-2-methylbenzoxazole.
Nitration: The 5-chloro-2-methylbenzoxazole is nitrated using a mixed acid to yield 5-chloro-2-methyl-6-nitrobenzoxazole.
Hydrolysis and Acidification: The nitrated product is then subjected to alkaline hydrolysis followed by acidification with concentrated hydrochloric acid to obtain this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but is optimized for higher yields and purity. The use of specific catalysts and controlled reaction conditions ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-chloro-5-nitrophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized by strong oxidizing agents.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the positions activated by the nitro group
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products
Oxidation: Products depend on the specific oxidizing agent used.
Reduction: The primary product is 2-Amino-4-chloro-5-aminophenol.
Substitution: Products vary based on the nucleophile used
Scientific Research Applications
2-Amino-4-chloro-5-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: Utilized in the production of hair dyes and other cosmetic products due to its coloring properties.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chlorophenol: Similar structure but lacks the nitro group, leading to different reactivity and applications.
2-Amino-4-methylphenol: Contains a methyl group instead of a nitro group, affecting its chemical properties and uses.
2-Amino-4-nitrophenol: Similar but without the chlorine atom, resulting in different reactivity patterns.
Uniqueness
2-Amino-4-chloro-5-nitrophenol is unique due to the presence of both chlorine and nitro groups, which significantly influence its chemical reactivity and applications. The combination of these functional groups makes it a valuable intermediate in various synthetic processes and industrial applications .
Properties
IUPAC Name |
2-amino-4-chloro-5-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O3/c7-3-1-4(8)6(10)2-5(3)9(11)12/h1-2,10H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARYBZGMUVAJMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)[N+](=O)[O-])O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O3 | |
Record name | 2-AMINO-4-CHLORO-5-NITROPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19762 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5024471 | |
Record name | 2-Amino-4-chloro-5-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5024471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-amino-4-chloro-5-nitrophenol is an orange powder that turns dark at 392 °F. (NTP, 1992) | |
Record name | 2-AMINO-4-CHLORO-5-NITROPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19762 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 0.1 mg/mL at 72 °F (NTP, 1992) | |
Record name | 2-AMINO-4-CHLORO-5-NITROPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19762 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
6358-07-2 | |
Record name | 2-AMINO-4-CHLORO-5-NITROPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19762 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2-Amino-4-chloro-5-nitrophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6358-07-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 2-amino-4-chloro-5-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006358072 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6358-07-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7537 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 2-amino-4-chloro-5-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Amino-4-chloro-5-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5024471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-4-chloro-5-nitrophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.145 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Amino-4-chloro-5-nitrophenol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S23ZR6J4GW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
437 °F (Decomposes) (NTP, 1992) | |
Record name | 2-AMINO-4-CHLORO-5-NITROPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19762 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell me about the structure and spectroscopic characteristics of 2-Amino-4-chloro-5-nitrophenol?
A1: While specific spectroscopic data for this compound itself isn't detailed in the provided research, we know it serves as a precursor in synthesizing substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides []. One specific derivative, synthesized using this compound, is characterized using FAB mass spectrometry, IR, and NMR (1H, 13C, 15N) spectroscopy []. This suggests that similar techniques could be employed to characterize this compound.
Q2: How is this compound synthesized?
A2: this compound can be synthesized from 2-amino-4-chlorophenol with a 65.7% yield []. The synthesis process involves a series of reactions including acetylation, cyclization, nitration, hydrolysis, and neutralization [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.